2-Methylindazole-3,6-dicarbaldehyde
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Overview
Description
2-Methylindazole-3,6-dicarbaldehyde is a chemical compound with the molecular formula C10H8N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindazole-3,6-dicarbaldehyde typically involves the formylation of 2-methylindazole. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindazole-3,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Methylindazole-3,6-dicarboxylic acid.
Reduction: 2-Methylindazole-3,6-dimethanol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-Methylindazole.
Scientific Research Applications
2-Methylindazole-3,6-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylindazole-3,6-dicarbaldehyde and its derivatives largely depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, including enzymes and receptors. For example, indazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
2-Methylindazole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,6-Diformylindazole: Similar structure but without the methyl group at the 2-position.
2-Methylindazole-3-carboxaldehyde: Contains only one aldehyde group, leading to different reactivity and applications.
Uniqueness: 2-Methylindazole-3,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 3 and 6 positions, which allows for diverse chemical modifications and applications. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-methylindazole-3,6-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPRHUYVYFVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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